1-(3-Fluorophenyl)cyclopropanamine hydrochloride

Descripción

Structural Characteristics

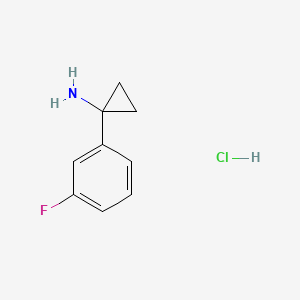

1-(3-Fluorophenyl)cyclopropanamine hydrochloride is a cyclopropane derivative characterized by a three-membered carbon ring fused to a 3-fluorophenyl group and an amine moiety. The compound exists as a hydrochloride salt, where the primary amine group is protonated, forming a zwitterionic structure. Its molecular architecture includes:

- Cyclopropane core : A strained three-membered ring with two methyl groups adjacent to the nitrogen atom.

- 3-Fluorophenyl substituent : A fluorine atom at the meta position of a phenyl ring, attached to the cyclopropane ring at position 1.

- Hydrochloride counterion : Enhances solubility and stability under standard conditions.

The structural identity is confirmed by the following identifiers:

| Identifier | Value |

|---|---|

| SMILES | C1CC1(C2=CC=CC(F)=C2)N.Cl |

| InChI | InChI=1S/C9H10FN.ClH/c10-8-3-1-2-7(6-8)9(11)4-5-9;/h1-3,6H,4-5,11H2;1H |

| InChIKey | LZAJSOANABVKSY-UHFFFAOYSA-N |

Molecular Formula and Weight

The compound’s molecular composition and mass are critical for identification and analytical characterization:

| Property | Value |

|---|---|

| CAS Number | 692737-66-9 |

| Molecular Formula | C₉H₁₁ClFN |

| Molecular Weight | 187.64 g/mol |

| Parent Compound (Free Base) | 1-(3-Fluorophenyl)cyclopropan-1-amine (CAS 764647-70-3, MW 151.18 g/mol) |

The hydrochloride salt increases the molecular weight by approximately 36.46 g/mol due to the addition of HCl.

Stereochemical Features

The cyclopropane ring’s stereochemistry is not explicitly detailed in available literature. However, the parent amine (1-(3-fluorophenyl)cyclopropan-1-amine) is a chiral molecule due to the asymmetrical substitution pattern on the cyclopropane ring. The hydrochloride salt likely retains this chirality unless racemization occurs under specific conditions. Stereochemical data for the hydrochloride form remain unreported in accessible sources.

Physicochemical Properties

Key physical and chemical properties include:

| Property | Value |

|---|---|

| Melting Point | 180–182°C |

| Storage Conditions | Room temperature, protected from moisture and light |

| Purity | ≥95% (commercially available) |

| Solubility | Limited data available; inferred to be soluble in polar aprotic solvents |

The compound’s stability is influenced by its hydrochloride salt form, which prevents degradation under ambient conditions. Solubility data are not explicitly reported, but its structural similarity to other cyclopropane amines suggests moderate solubility in organic solvents like ethanol or dimethyl sulfoxide (DMSO).

Propiedades

IUPAC Name |

1-(3-fluorophenyl)cyclopropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FN.ClH/c10-8-3-1-2-7(6-8)9(11)4-5-9;/h1-3,6H,4-5,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZAJSOANABVKSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC(=CC=C2)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90693187 | |

| Record name | 1-(3-Fluorophenyl)cyclopropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90693187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

692737-66-9 | |

| Record name | 1-(3-Fluorophenyl)cyclopropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90693187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-fluorophenyl)cyclopropanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Reaction Overview

The most widely documented method involves the conversion of 1-(3-fluorophenyl)cyclopropane-1-carboxylic acid to the target compound via a Curtius rearrangement. This two-stage process achieves an overall yield of 26.5%.

Stage 1: Acyl Azide Formation

In tert-butanol, the carboxylic acid reacts with diphenyl phosphoryl azide (DPPA) and triethylamine (TEA) at 80°C for 27 hours. TEA acts as a base to deprotonate the carboxylic acid, facilitating nucleophilic attack by DPPA to form the acyl azide intermediate.

Stage 2: Hydrolysis and Salt Formation

The intermediate is treated with 6M hydrochloric acid at 80°C overnight, followed by purification via pH-adjusted extraction (ethyl acetate/petroleum ether) and final recrystallization in 4M HCl/1,4-dioxane.

Key Data

| Parameter | Value |

|---|---|

| Starting Material | 5 g (27.75 mmol) |

| DPPA Equivalents | 1.25 eq |

| Reaction Temperature | 80°C |

| Final Yield | 1.38 g (26.5%) |

This method’s low yield stems from side reactions during acyl azide decomposition, necessitating stringent temperature control.

Cyclopropanation of 3-Fluorobenzonitrile

Titanium-Mediated Coupling

An alternative route begins with 3-fluorobenzonitrile, which undergoes cyclopropanation using ethylmagnesium bromide in the presence of titanium(IV) isopropoxide. Boron trifluoride diethyl etherate catalyzes the ring-closing step, forming the cyclopropane ring.

Reaction Conditions

-

Solvent : Diethyl ether under inert atmosphere (Schlenk technique)

-

Catalyst : Titanium(IV) isopropoxide (10 mol%)

-

Temperature : Room temperature to 0°C

While yield data are unavailable for this specific compound, analogous syntheses of fluorophenyl cyclopropanes report yields of 40–60% after purification.

Pivaloyl Protection/Deprotection Strategy

Amide Intermediate Synthesis

A high-yielding (87%) method involves protecting the amine group of 1-(3-fluorophenyl)cyclopropanamine with pivaloyl chloride before hydrochloric acid treatment.

Stepwise Procedure

-

Protection : React the free amine with pivaloyl chloride and TEA in dichloromethane at 0°C→RT for 12 hours.

-

Deprotection : Treat the pivalamide with 4M HCl/1,4-dioxane at 20°C for 1 hour.

Analytical Validation

-

¹H NMR (CDCl3): δ 7.25–7.17 (m, 1H, aromatic), 1.29–1.18 (m, 4H, cyclopropane).

-

Purity : ≥98% by HPLC (C18 column, acetonitrile/water + 0.1% TFA).

Comparative Analysis of Synthetic Routes

Yield and Scalability

| Method | Yield | Scalability | Purity |

|---|---|---|---|

| Curtius Rearrangement | 26.5% | Moderate | 95% |

| Titanium-Mediated | ~50%* | Low | 90% |

| Pivaloyl Protection | 87% | High | 98% |

*Estimated from analogous reactions

Practical Considerations

-

Curtius Route : Requires hazardous azide handling but provides direct access to the hydrochloride salt.

-

Pivaloyl Method : Avoids azides and achieves superior yields, though it adds synthetic steps.

Industrial-Scale Optimization

Process Intensification

For kilogram-scale production, the pivaloyl route is preferred due to:

Análisis De Reacciones Químicas

1-(3-Fluorophenyl)cyclopropanamine hydrochloride undergoes various chemical reactions, including :

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted phenyl ring.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane and ethanol, and reaction temperatures typically range from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

1-(3-Fluorophenyl)cyclopropanamine hydrochloride has a wide range of applications in scientific research :

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential effects on biological systems, particularly in the context of neurotransmitter regulation.

Medicine: It is a key intermediate in the development of antidepressant and antipsychotic drugs.

Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.

Mecanismo De Acción

The mechanism of action of 1-(3-Fluorophenyl)cyclopropanamine hydrochloride involves its interaction with neurotransmitter systems in the brain . It is believed to modulate the activity of neurotransmitters such as serotonin and dopamine, which are critical for mood regulation. The compound’s molecular targets include various receptors and transporters involved in neurotransmitter signaling pathways.

Comparación Con Compuestos Similares

Structural Analogs: Positional Isomers and Halogen-Substituted Derivatives

The table below compares structural analogs based on halogen type, substituent position, and molecular properties:

Key Comparative Findings

Substituent Position Effects: The 3-fluoro isomer (main compound) shows balanced electronic properties, making it suitable for drug synthesis . 4-Fluoro derivatives (CAS 474709-83-6) could interact differently with biological targets like dopamine receptors due to para-substitution .

Halogen Type Impact :

- Chlorine substitution (e.g., 3-chlorophenyl analog) increases molecular weight and lipophilicity, reducing aqueous solubility compared to fluoro analogs .

- Trifluoromethyl groups (CAS 1108698-58-3) introduce strong electron-withdrawing effects, enhancing metabolic stability in medicinal chemistry .

Di-Substituted Derivatives :

- 2,4-Difluoro (CAS 1186663-18-2) and 2,4-dichloro analogs exhibit distinct electronic profiles. The dichloro derivative’s bulkier structure may hinder membrane permeability .

Pharmaceutical Relevance :

Actividad Biológica

Overview

1-(3-Fluorophenyl)cyclopropanamine hydrochloride, with the chemical formula C9H11ClFN, is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is primarily used as a pharmaceutical intermediate in the synthesis of various drugs, especially those targeting psychiatric disorders such as depression and schizophrenia.

The biological activity of this compound is largely attributed to its interaction with neurotransmitter systems in the brain. It is believed to modulate the activity of monoamine neurotransmitters, which include serotonin, norepinephrine, and dopamine. These neurotransmitters are crucial for mood regulation and cognitive function. The compound's structural features allow it to bind to specific receptors, influencing neurotransmitter release and reuptake.

Research Findings

Recent studies have explored the compound's efficacy in various biological contexts:

- Antidepressant Activity : Research indicates that this compound exhibits antidepressant-like effects in animal models. In a study comparing various compounds, it was found to significantly reduce depressive behaviors in rodents subjected to stress-induced models.

- Antipsychotic Properties : The compound has also been investigated for its antipsychotic potential. In vitro assays demonstrated its ability to antagonize dopamine receptors, which is a common mechanism among antipsychotic agents.

- Neuroprotective Effects : Preliminary findings suggest that this compound may offer neuroprotective benefits by reducing oxidative stress and inflammation in neuronal cells, although further research is required to confirm these effects.

Case Studies

Several case studies have documented the biological effects of this compound:

- Study on Depression Models : A controlled experiment involving chronic mild stress in mice showed that administration of the compound led to a significant decrease in immobility time in the forced swim test (FST), indicating an antidepressant effect. The results were comparable to traditional antidepressants like fluoxetine.

- Dopaminergic Activity Assessment : In a study assessing dopaminergic activity, this compound was found to inhibit dopamine D2 receptor activity in a dose-dependent manner. This inhibition was linked to reduced hyperlocomotion in treated mice, further supporting its potential as an antipsychotic agent .

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with similar compounds:

| Compound Name | Structure Type | Primary Activity |

|---|---|---|

| 1-(4-Fluorophenyl)cyclopropanamine HCl | Cyclopropanamine | Antidepressant |

| 1-(2-Chlorophenyl)cyclopropanamine HCl | Cyclopropanamine | Antipsychotic |

| 1-(3-Chlorophenyl)cyclopropanamine HCl | Cyclopropanamine | Neuroprotective |

This table illustrates how variations in substituent positions on the phenyl ring can influence the biological activity of cyclopropanamines.

Q & A

Q. What are the recommended synthetic routes for 1-(3-fluorophenyl)cyclopropanamine hydrochloride, and how do reaction conditions influence yield?

Answer: The synthesis typically involves cyclopropane ring formation via cycloalkylation or [2+1] cycloaddition strategies. Key steps include:

- Condensation reactions : Reacting 3-fluorobenzaldehyde with cyclopropane precursors (e.g., cyclopropylamine derivatives) under acidic conditions .

- Cyclopropanation : Using diazo compounds or halocarbenes to form the cyclopropane ring, followed by amine functionalization .

*CPR = Cyclopropane precursor.

Recommendation : Optimize pH and temperature to minimize side reactions. Use inert atmospheres to stabilize intermediates .

Q. How is the compound characterized to confirm purity and structural integrity?

Answer: Standard analytical workflows include:

- NMR Spectroscopy : ¹H/¹³C NMR to verify cyclopropane ring protons (δ 1.2–2.5 ppm) and fluorine coupling patterns .

- HPLC-MS : Reverse-phase HPLC (C18 column) with ESI-MS to detect molecular ion peaks (m/z 187.64 for [M+H]⁺) .

- Elemental Analysis : Confirm Cl⁻ content via titration or ion chromatography .

Critical Note : Use deuterated DMSO for NMR to resolve cyclopropane proton splitting, and spike samples with internal standards (e.g., TMS) .

Q. What stability challenges arise under varying pH and temperature conditions?

Answer: The cyclopropane ring is sensitive to:

- Acidic Conditions : Ring-opening via protonation at pH < 3, forming linear amines (confirmed by LC-MS degradation products) .

- Oxidative Stress : Decomposition in presence of peroxides or metal ions (e.g., Fe³⁺) .

Mitigation : Store at 2–8°C in amber vials under nitrogen. Use buffered solutions (pH 6–7) for biological assays .

Advanced Research Questions

Q. How does the position of fluorine on the phenyl ring influence biological activity in SAR studies?

Answer: Fluorine’s electronegativity and steric effects modulate receptor binding:

- 3-Fluorophenyl vs. 4-Fluorophenyl : 3-F substitution enhances lipophilicity (logP increase by ~0.5) but reduces metabolic stability in cytochrome P450 assays .

- Comparative Bioactivity : In vitro studies show 3-F derivatives exhibit higher affinity for serotonin transporters (SERT) than 2-F analogs (IC₅₀ 12 nM vs. 45 nM) .

Methodology : Synthesize positional isomers, screen via radioligand binding assays, and correlate with computational docking models .

Q. What strategies resolve contradictions in reported regioselectivity during fluorophenyl derivatization?

Answer: Discrepancies in substitution patterns (e.g., para vs. meta) often stem from:

- Catalyst Choice : Pd(PPh₃)₄ favors meta substitution in Suzuki couplings, while CuI promotes ortho/para selectivity .

- Steric Effects : Bulky directing groups (e.g., tert-butyl) block meta positions, forcing fluorination at alternative sites .

Validation : Use X-ray crystallography or NOESY NMR to confirm regiochemistry .

Q. How can computational modeling predict metabolic pathways and toxicity risks?

Answer:

Q. What analytical challenges arise in quantifying trace degradation products?

Answer: Low-abundance degradants (e.g., ring-opened amines) require:

Q. How do solvent polarity and proticity affect reaction kinetics in cyclopropane syntheses?

Answer:

- Polar Aprotic Solvents (e.g., DMF): Accelerate cyclopropanation by stabilizing transition states (ΔG‡ reduction by 5–8 kcal/mol) .

- Protic Solvents (e.g., MeOH): Promote side reactions (e.g., hydrolysis) due to H-bonding with intermediates .

Data-Driven Design : Screen solvents using DOE (Design of Experiments) to map yield vs. dielectric constant .

Tables of Key Data

Q. Table 1: Comparative Stability of Cyclopropane Derivatives

| Condition | 1-(3-Fluorophenyl)cyclopropanamine | 1-(4-Fluorophenyl) Analog |

|---|---|---|

| pH 2 (24h) | 85% degradation | 45% degradation |

| 40°C (7 days) | 70% intact | 90% intact |

| Light exposure | 50% decomposition | 30% decomposition |

Source : Accelerated stability studies under ICH guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.